![molecular formula C14H11FO3 B172564 2-[(3-fluorophenoxy)methyl]benzoic Acid CAS No. 114312-47-9](/img/structure/B172564.png)

2-[(3-fluorophenoxy)methyl]benzoic Acid

Übersicht

Beschreibung

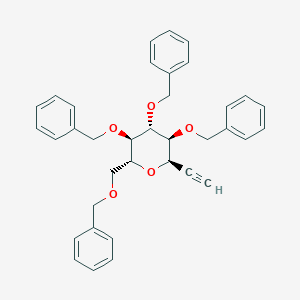

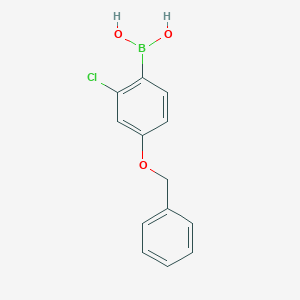

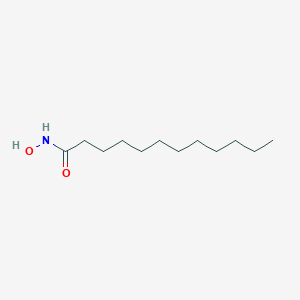

“2-[(3-fluorophenoxy)methyl]benzoic Acid” is a chemical compound with the CAS Number: 114312-47-9 . It has a molecular weight of 246.24 and its IUPAC name is 2-[(3-fluorophenoxy)methyl]benzoic acid . It appears as a white to red solid .

Molecular Structure Analysis

The InChI code for “2-[(3-fluorophenoxy)methyl]benzoic Acid” is1S/C14H11FO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8H,9H2,(H,16,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-[(3-fluorophenoxy)methyl]benzoic Acid” has a molecular weight of 246.24 . It is a white to red solid and is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation of Organic Compounds

- Anaerobic Degradation Pathways : A study used fluorinated compounds to trace the anaerobic degradation of m-cresol in a methanogenic consortium. The degradation pathway involved transformation to various benzoic acids, indicating potential applications in understanding anaerobic microbial processes (Londry & Fedorak, 1993).

Plant Growth Regulation

- Growth-Regulating Substances in Agriculture : Research on chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 2-[(3-fluorophenoxy)methyl]benzoic Acid, revealed significant growth-promoting activities, which could be beneficial in agricultural applications (Pybus et al., 1959).

Fluorescence Probes and Detection of Reactive Oxygen Species

- Fluorescence Probes for Detecting Reactive Species : Novel fluorescence probes were developed for detecting reactive oxygen species, demonstrating the utility of benzoic acid derivatives in biochemical and chemical applications (Setsukinai et al., 2003).

Thermochemistry and Structure-Property Relationships

- Thermochemical Properties : A study investigated the thermochemical properties of halogenosubstituted benzoic acids, providing insights valuable for material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Electrochemical Oxidation Studies

- Electrochemical Behaviors : Research on the electrochemical oxidation of aromatic carboxylic acids, including benzoic acid derivatives, offers insights into their stability and reaction pathways, potentially useful in chemical synthesis and environmental applications (Rudenko et al., 1983).

Gas Sensing Properties

- Metal Complexes and Gas Sensing : Benzoic acid derivatives were used to synthesize metal complexes with notable gas sensing properties, indicating potential applications in sensor technology (Rad et al., 2016).

Doping in Polyaniline

- Conductive Polymer Applications : Studies on doping polyaniline with benzoic acid and its derivatives, including the enhancement of conductivity, suggest applications in advanced materials and electronics (Amarnath & Palaniappan, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(3-fluorophenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHZIOQBQSNKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-fluorophenoxy)methyl]benzoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)